![molecular formula C9H7FN2OS B2435752 5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1152542-34-1](/img/structure/B2435752.png)
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study on the synthesis and physical-chemical properties of some 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives has been published . The study synthesized and investigated a row of new 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol: has shown promise as an anticancer agent. Researchers synthesized a unique series of oxadiazoles, including this compound, by cyclizing benzophenone hydrazide and then nucleophilically alkylating the heterocyclic scaffold . The synthesized compounds were characterized using FT-IR, LCMS, and NMR techniques. Notably, compound 7h demonstrated potent in vitro anticancer activity against MCF-7 and KB cell lines, with IC50 values of 112.6 µg/ml and 126.7 µg/ml, respectively. Importantly, it exhibited lower toxicity in normal cell lines (L292) .
Antiviral Properties
Oxadiazoles, including our compound of interest, have also displayed antiviral activity. While specific studies on this compound are limited, the broader class of oxadiazoles has shown potential in inhibiting viral replication . Further research is needed to explore its antiviral mechanisms and efficacy against specific viruses.
Antibacterial and Antifungal Effects
Oxadiazoles exhibit antibacterial and antifungal properties. Although data on this specific compound are scarce, its structural features suggest potential activity against microbial pathogens. Researchers have observed similar effects in related oxadiazole derivatives .
Anti-Inflammatory Activity
The presence of oxadiazole moieties often correlates with anti-inflammatory effects. While direct evidence for our compound is lacking, it’s reasonable to explore its potential in modulating inflammatory pathways .
Antidiabetic Potential
Although not extensively studied, oxadiazoles have been investigated for their antidiabetic properties. Our compound may contribute to this area, given its structural similarity to other antidiabetic agents .
Other Biological Activities
Oxadiazoles have also been associated with analgesic, anticonvulsant, and antioxidant properties. While specific data on our compound are limited, its structural features align with these activities .
Wirkmechanismus
Mode of Action
Based on the structural similarity to other oxadiazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Specific details on how environmental factors influence the action of “5-[(3-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol” are currently unknown .
Eigenschaften
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c10-7-3-1-2-6(4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUDFMJJWGZYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NNC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(dimethylamino)propyl]-4-nitro-2-(trifluoromethyl)benzenaminium chloride](/img/structure/B2435670.png)
![(S)-4-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)pentanoic acid](/img/structure/B2435671.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2-propan-2-ylpyridazin-3-one](/img/structure/B2435673.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2435676.png)
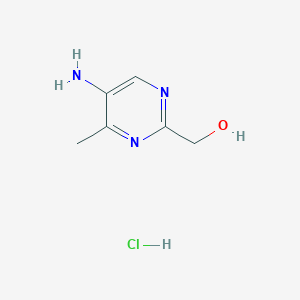
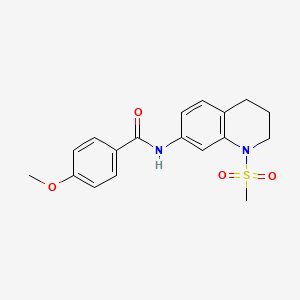
![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)
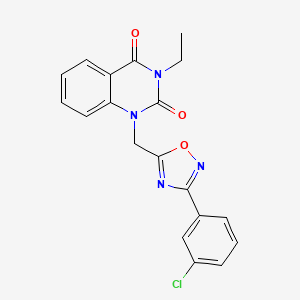
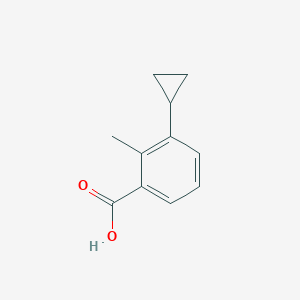
![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)
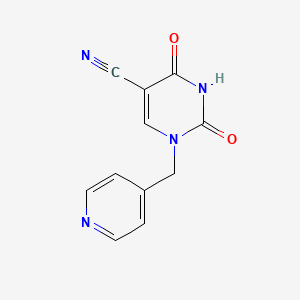
![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)